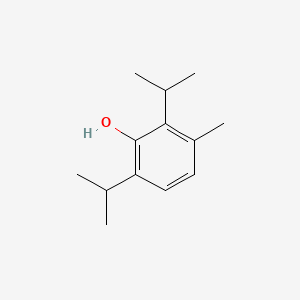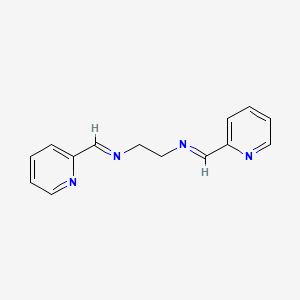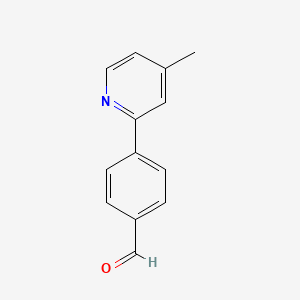
4-(4-Methylpyridin-2-yl)benzaldehyde
Übersicht
Beschreibung
“4-(4-Methylpyridin-2-yl)benzaldehyde” is a chemical compound with the molecular formula C13H11NO . It is a solid substance at room temperature . The IUPAC name for this compound is 4-(5-methyl-2-pyridinyl)benzaldehyde .
Synthesis Analysis
While specific synthesis methods for “4-(4-Methylpyridin-2-yl)benzaldehyde” were not found, a related compound, benzaldehyde, has been synthesized from l-phenylalanine using a four-enzyme process . This process involved l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase .
Molecular Structure Analysis
The molecular structure of “4-(4-Methylpyridin-2-yl)benzaldehyde” consists of a benzene ring attached to a pyridine ring via a formyl group . The pyridine ring contains a methyl group .
Physical And Chemical Properties Analysis
“4-(4-Methylpyridin-2-yl)benzaldehyde” is a solid at room temperature . Its molecular weight is 197.24 .
Wissenschaftliche Forschungsanwendungen
Chemosensors for pH Discrimination
4-(4-Methylpyridin-2-yl)benzaldehyde derivatives have been investigated as chemosensors for pH levels, capable of distinguishing between normal cells and cancer cells. Compounds like HM-2py-B and HM-3py-B, synthesized from 4-methyl-2,6-diformylphenol and aminopyridine, show significant fluorescence changes in response to pH variations, making them useful for identifying different pH environments, including in cancer cell detection (Dhawa et al., 2020).
Structural Study in Polymer Synthesis
The structural characteristics of compounds derived from the condensation of pyridines like 4-methylpyridine with benzaldehyde have been explored in polymer chemistry. Such studies aid in understanding the formation of polymers like poly(styrylpyridine)s, offering insights into their synthesis and potential applications in material science (Clavreul et al., 1987).
Fluorescent Reagent for Metal Ion Detection
4-(4-Methylpyridin-2-yl)benzaldehyde and its derivatives are used as fluorescent reagents for detecting metal ions like Zn2+. The presence of these ions induces significant changes in the absorption and fluorescence spectra of these compounds, which can be applied in environmental monitoring and analytical chemistry (Lin et al., 2009).
Inhibition of Corrosion
Compounds like 4-(4-methoxy-6-methylpyrimidin-2-yl)imino)methyl)benzaldehyde, derived from 4-(4-Methylpyridin-2-yl)benzaldehyde, have been researched as corrosion inhibitors. These compounds demonstrate significant efficiency in protecting metals like mild steel in acidic environments, highlighting their potential in industrial applications (Kumar et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-methylpyridin-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-6-7-14-13(8-10)12-4-2-11(9-15)3-5-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBLNQSCMJBLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595401 | |
| Record name | 4-(4-Methylpyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289469-97-2 | |
| Record name | 4-(4-Methylpyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


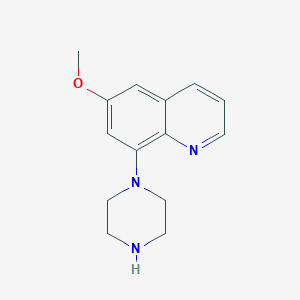
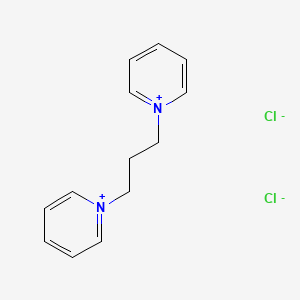
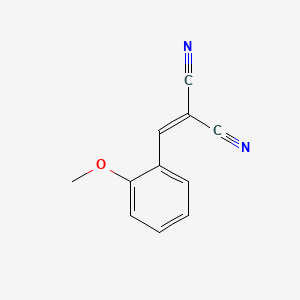
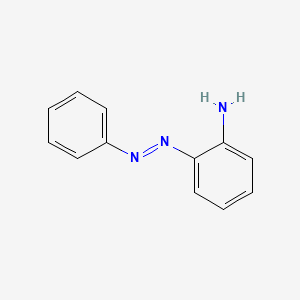
![5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one](/img/structure/B3050744.png)




![L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B3050751.png)

